N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound belonging to the class of 1,4-benzothiazine derivatives. It is characterized by a thiazine ring structure that includes a ketone and an acetamide functional group. The compound has garnered interest due to its potential biological activities, including antimicrobial and antifungal properties.
Source: The compound can be synthesized from various precursors, including o-aminothiophenol and maleic anhydride, leading to the formation of the benzothiazine core. Its synthesis and structural characterization have been documented in several studies focusing on 1,4-benzothiazine derivatives .
Classification: N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is classified as a heterocyclic compound due to the presence of sulfur and nitrogen in its ring structure. It falls under the category of thiazines, which are known for their diverse pharmacological activities.
The synthesis of N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves several key steps:
The synthesis can also be optimized by exploring different catalysts and reaction temperatures to enhance yield and purity.
The molecular formula of N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is , with a molecular weight of approximately 240.29 g/mol.
Crystallographic studies indicate that the compound exhibits hydrogen bonding interactions that stabilize its three-dimensional structure .
N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is primarily linked to its interaction with specific biological targets:
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-y)acetamide has several scientific applications:
The systematic IUPAC name for this compound is N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide. Its molecular formula is C₁₁H₁₂N₂O₂S, corresponding to a molecular weight of 236.29 g/mol. Structurally, it integrates a fused bicyclic system comprising a benzene ring annulated to a six-membered 1,4-thiazine heterocycle. The thiazine ring features a ketone group at the 3-position (3-oxo) and an acetamide moiety at the 2-position, where the acetamide’s nitrogen is methylated (N-methyl). The core benzothiazine scaffold adopts a non-planar conformation, with crystallographic studies of analogues indicating that the thiazine ring exists in a twist-boat or envelope conformation, influencing its reactivity and intermolecular interactions [4] [8].
O=C(NC)CC1SC2=CC=CC=C2NC1=O
This compound belongs to the 1,4-benzothiazine class, characterized by a benzene ring fused to a thiazine ring containing sulfur and nitrogen at positions 1 and 4. Key subclassifications include:
The benzothiazine core is classified as a privileged scaffold due to its presence in pharmacologically active compounds, with variations at C2, C3, and N4 significantly modulating biological activity [10].
This compound is referenced under multiple aliases and registry numbers across chemical databases:
Table 1: Synonyms and Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 10320-48-6 |
PubChem CID (if available) | Not explicitly listed (search results indicate limited public deposition) |
Other Synonyms | - N-Methyl-2-(3-oxo-4H-benzo[b][1,4]thiazin-2-yl)acetamide - 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-methylacetamide |
Synonyms reflect systematic naming variations (e.g., "4H" vs. "2H" for tautomeric forms) and ring-numbering conventions (e.g., "benzo[b]" for fusion orientation) [1] [3].
Synthetic Routes and Chemical Transformations
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8